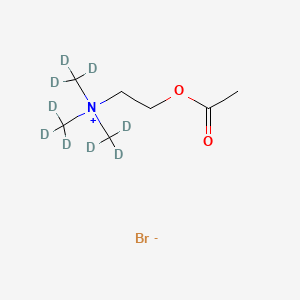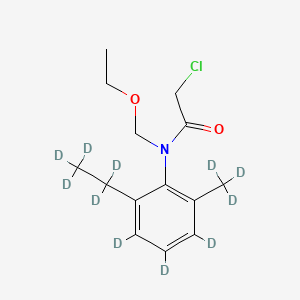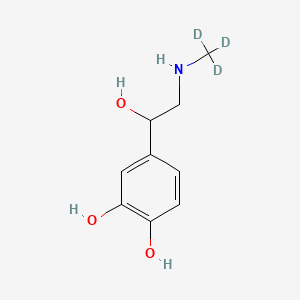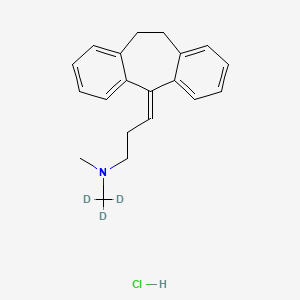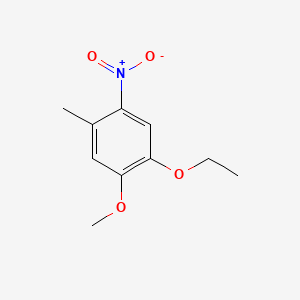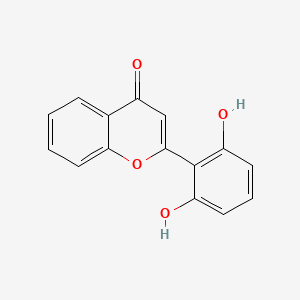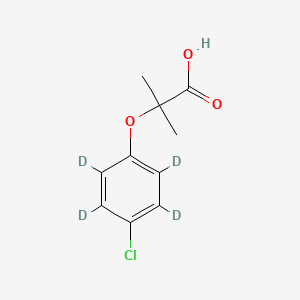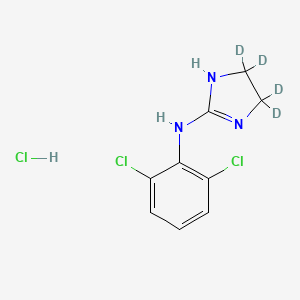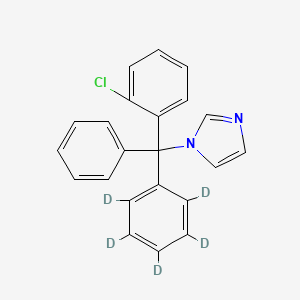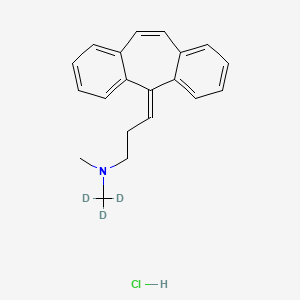
7-Hydroxy-2-methylquinoline-3-carboxylic acid
Descripción general
Descripción
7-Hydroxy-2-methylquinoline-3-carboxylic acid, also known as 7-HMQ or 7-Hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of quinoline and has been shown to possess a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been extensively studied, with research suggesting that it acts by inhibiting the activity of enzymes involved in various cellular processes. For example, studies have shown that 7-Hydroxy-2-methylquinoline-3-carboxylic acid can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have also investigated the biochemical and physiological effects of 7-Hydroxy-2-methylquinoline-3-carboxylic acid. Research has shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in programmed cell death. Additionally, 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Hydroxy-2-methylquinoline-3-carboxylic acid in laboratory experiments is its potent antimicrobial activity, which makes it a useful tool for investigating the mechanisms of bacterial and fungal infections. However, one limitation of using 7-Hydroxy-2-methylquinoline-3-carboxylic acid is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
Future research on 7-Hydroxy-2-methylquinoline-3-carboxylic acid could focus on investigating its potential applications in the treatment of various diseases, including cancer and infectious diseases. Additionally, studies could investigate the potential use of 7-Hydroxy-2-methylquinoline-3-carboxylic acid as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, research could investigate the potential use of 7-Hydroxy-2-methylquinoline-3-carboxylic acid in combination with other drugs to enhance their therapeutic effects.
Aplicaciones Científicas De Investigación
Research on 7-Hydroxy-2-methylquinoline-3-carboxylic acid has mainly focused on its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, 7-Hydroxy-2-methylquinoline-3-carboxylic acid has been shown to possess antitumor activity, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
7-hydroxy-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-9(11(14)15)4-7-2-3-8(13)5-10(7)12-6/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDKJHUCYEHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723614 | |
| Record name | 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2-methylquinoline-3-carboxylic acid | |
CAS RN |
103853-86-7 | |
| Record name | 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)
